molecular formula C7H9NO B7725217 3-(Aminomethyl)phenol CAS No. 73804-31-6

3-(Aminomethyl)phenol

Cat. No.: B7725217
CAS No.: 73804-31-6
M. Wt: 123.15 g/mol
InChI Key: JNZYADHPGVZMQK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)phenol is an organic compound with the molecular formula C7H9NO It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) attached to the benzene ring at the meta position relative to the hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(Aminomethyl)phenol involves the Petasis borono-Mannich reaction. This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic iron oxide nanoparticles (Fe3O4) as a catalyst. The reaction conditions are mild, and the process yields high efficiency and excellent functional group tolerance .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of magnetic iron oxide nanoparticles as a catalyst is advantageous due to their reusability and stability over multiple reaction cycles .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent.

    Reduction: It can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-(Aminomethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)phenol involves its role as a nucleophile and an oxidizing agent. It can interact with various molecular targets, including enzymes and receptors, through nucleophilic addition and oxidation-reduction reactions. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzylamine: Similar structure but lacks the aminomethyl group.

    3-Aminophenol: Similar structure but lacks the hydroxyl group at the meta position.

    Phenol: Lacks both the aminomethyl and hydroxyl groups.

Uniqueness

3-(Aminomethyl)phenol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

3-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZYADHPGVZMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902923
Record name NoName_3499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73604-31-6, 73804-31-6
Record name 3-(aminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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